molecular formula C13H18N4 B2619043 1-(1H-benzimidazol-2-ylmethyl)piperidin-4-amine CAS No. 1098627-56-5

1-(1H-benzimidazol-2-ylmethyl)piperidin-4-amine

Cat. No.: B2619043
CAS No.: 1098627-56-5
M. Wt: 230.315
InChI Key: JSBNZEGYOKPCOA-UHFFFAOYSA-N
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Description

1-(1H-benzimidazol-2-ylmethyl)piperidin-4-amine is a compound that features a benzimidazole moiety fused with a piperidine ring. Benzimidazole is a heterocyclic aromatic organic compound, while piperidine is a saturated heterocyclic amine. The combination of these two structures results in a compound with significant potential in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-benzimidazol-2-ylmethyl)piperidin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and specific reaction conditions tailored to large-scale production is also common .

Chemical Reactions Analysis

Types of Reactions

1-(1H-benzimidazol-2-ylmethyl)piperidin-4-amine undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to fully saturated derivatives .

Mechanism of Action

The mechanism of action of 1-(1H-benzimidazol-2-ylmethyl)piperidin-4-amine involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity . The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(1H-benzimidazol-2-ylmethyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4/c14-10-5-7-17(8-6-10)9-13-15-11-3-1-2-4-12(11)16-13/h1-4,10H,5-9,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBNZEGYOKPCOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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